Cas no 2229212-35-3 (1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol)

1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2229212-35-3
- EN300-1962336
- 1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
- 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
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- インチ: 1S/C8H5F4NO3/c9-4-2-6(13(15)16)5(10)1-3(4)7(14)8(11)12/h1-2,7-8,14H
- InChIKey: LOGYUYAJYLNCGB-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1C(C(F)F)O)F)[N+](=O)[O-]
計算された属性
- 精确分子量: 239.02055567g/mol
- 同位素质量: 239.02055567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 66Ų
1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962336-1.0g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 1g |
$813.0 | 2023-06-03 | ||
Enamine | EN300-1962336-0.1g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 0.1g |
$715.0 | 2023-06-03 | ||
Enamine | EN300-1962336-0.5g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 0.5g |
$781.0 | 2023-06-03 | ||
Enamine | EN300-1962336-10.0g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 10g |
$3500.0 | 2023-06-03 | ||
Enamine | EN300-1962336-5.0g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 5g |
$2360.0 | 2023-06-03 | ||
Enamine | EN300-1962336-0.25g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 0.25g |
$748.0 | 2023-06-03 | ||
Enamine | EN300-1962336-0.05g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 0.05g |
$683.0 | 2023-06-03 | ||
Enamine | EN300-1962336-2.5g |
1-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol |
2229212-35-3 | 2.5g |
$1594.0 | 2023-06-03 |
1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229212-35-3 and Product Name: 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
The compound with the CAS number 2229212-35-3 and the product name 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular medicine. The presence of both difluoro and nitro functional groups in its molecular framework suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The difluoro substitution pattern, particularly in the context of phenyl rings, has been shown to enhance metabolic stability and binding affinity towards biological targets. In particular, the combination of 2,5-Difluoro-4-nitrophenyl with an ethanol side chain in this compound introduces a balance between electronic properties and solubility, which are critical factors in pharmaceutical design.
The nitro group serves as a key pharmacophore, influencing both the electronic distribution and potential interactions with biological receptors. This moiety is well-documented for its role in modulating enzyme activity and receptor binding affinity. The structural motif of 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol has been explored in several cutting-edge research projects aimed at identifying new scaffolds for drug development. Its unique architecture positions it as a promising intermediate for synthesizing more complex molecules with enhanced pharmacological properties.
In the realm of medicinal chemistry, the synthesis and characterization of such compounds often involve sophisticated methodologies to ensure high purity and yield. The difluoroethan-1-ol backbone provides a stable platform for further functionalization, allowing researchers to explore diverse chemical modifications. This flexibility is particularly valuable when designing molecules intended for use in high-throughput screening (HTS) campaigns or as building blocks for more intricate drug candidates.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that derivatives of fluorinated nitroaromatics exhibit significant promise in oncology, anti-inflammatory therapies, and central nervous system (CNS) disorders. The specific combination of difluoro and nitro groups in 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol aligns well with these therapeutic areas, suggesting that it may serve as a foundation for developing next-generation therapeutics.
The chemical properties of this compound also make it an attractive candidate for computational studies. Advanced computational techniques, such as molecular docking and quantum mechanical calculations, can be employed to predict its interactions with biological targets. These simulations are instrumental in guiding experimental efforts and optimizing lead compounds before they enter preclinical testing. The accuracy of these predictions is often enhanced by the detailed structural information provided by compounds like this one.
From a synthetic chemistry perspective, the preparation of 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol exemplifies the ingenuity required to overcome challenges in organic synthesis. The introduction of multiple fluorine atoms demands precise control over reaction conditions to prevent unwanted side products. Similarly, the incorporation of the nitro group necessitates careful consideration to ensure regioselectivity and minimize byproduct formation. These synthetic hurdles underscore the compound's complexity but also highlight its significance as a research tool.
Recent advancements in fluorination chemistry have provided new methodologies for introducing fluorine atoms into organic molecules with high efficiency and selectivity. Techniques such as electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions have enabled researchers to construct increasingly complex fluorinated structures. The application of these methods to synthesize compounds like 1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol underscores the progress being made in this field.
The pharmacological evaluation of this compound has already begun in several academic institutions. Preliminary data suggest that it exhibits interesting biological activity profiles that warrant further investigation. These early findings are particularly encouraging given the growing body of evidence supporting the use of fluorinated nitroaromatics in drug discovery. As more research is conducted, it is anticipated that additional therapeutic applications will be uncovered.
In conclusion,1-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol, identified by CAS No. 2229212-35-3, represents a significant contribution to the chemical biology field. Its unique structural features and promising pharmacological properties make it a valuable asset for researchers working on next-generation pharmaceuticals. As our understanding of fluorinated compounds continues to evolve, this compound will likely play an important role in shaping future therapeutic strategies across multiple disease areas.
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